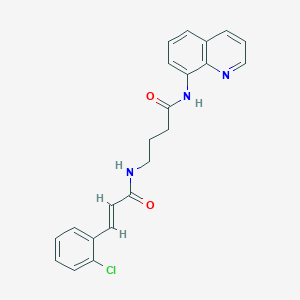

(E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide

Description

Properties

IUPAC Name |

4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N-quinolin-8-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2/c23-18-9-2-1-6-16(18)12-13-20(27)24-14-5-11-21(28)26-19-10-3-7-17-8-4-15-25-22(17)19/h1-4,6-10,12-13,15H,5,11,14H2,(H,24,27)(H,26,28)/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBAQHLPMLUESP-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide is a novel derivative within the class of acrylamide compounds, which have garnered attention for their potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoline moiety linked to an acrylamide structure, which is known to influence its biological properties. The synthesis typically involves the reaction of quinoline derivatives with appropriate acrylamides under controlled conditions to yield the target compound.

Biological Activity Overview

Recent studies have indicated that compounds similar to (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide exhibit significant biological activities:

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives containing the quinoline structure have been reported to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways and upregulating apoptotic markers such as p53 and caspase 9 .

- Enzyme Inhibition : The compound is also noted for its inhibitory effects on specific kinases. For example, related compounds have demonstrated inhibition of the epidermal growth factor receptor (EGFR) kinase with IC50 values comparable to established inhibitors like Lapatinib . This suggests potential applications in targeting pathways involved in tumor growth and proliferation.

- Mechanism of Action : The proposed mechanisms include cell cycle arrest at the G1 phase and induction of apoptosis through mitochondrial pathways. These effects are mediated by alterations in gene expression related to apoptosis and cell survival .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related quinoline-acrylamide derivatives reported that certain compounds led to significant cell death in cancer cell lines, with notable increases in apoptotic markers:

- Cell Line : MCF-7 (breast cancer)

- Caspase Activation : Increased by 8.7-fold compared to controls.

- Gene Expression : Upregulation of p53 by 7.4-fold compared to controls .

Enzyme Inhibition Assays

Inhibition assays conducted on EGFR kinase revealed:

- IC50 Values :

Case Studies

Several case studies have illustrated the effectiveness of quinoline-based compounds in clinical and preclinical settings:

- Breast Cancer Treatment : A preclinical study highlighted a derivative similar to (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide that significantly reduced tumor size in mouse models when administered alongside traditional chemotherapy agents.

- Mechanistic Insights : In vitro studies demonstrated that these compounds could effectively disrupt cellular signaling pathways critical for cancer cell survival, leading to enhanced sensitivity to existing therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide exhibit significant anticancer properties.

Case Studies:

- A study on 2-arylquinolines, which includes derivatives related to quinoline structures, demonstrated their effectiveness as dual EGFR/FAK inhibitors. These compounds were synthesized and tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting tumor growth .

- Another research focused on the synthesis of novel derivatives of quinoline-based scaffolds carrying acrylamide moieties. These compounds were evaluated for their cytotoxic efficacy against breast cancer cell lines (MCF-7), revealing IC50 values that indicate potential for further development as anticancer agents .

Synthesis Approaches

The synthesis of (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide involves several steps that can be adapted based on available reagents and desired modifications.

General Synthesis Method:

- Starting Materials: Begin with quinoline derivatives and appropriate acrylamide precursors.

- Reagents: Utilize catalysts such as potassium hydroxide or sodium acetate in ethanol to facilitate reactions.

- Characterization: Employ techniques like NMR spectroscopy to confirm the structure and purity of synthesized compounds.

Potential Therapeutic Applications

Beyond anticancer properties, the compound may also play a role in treating other conditions due to its structural features:

Anti-fibrotic Properties:

- Research has indicated that similar compounds can inhibit TGF-beta signaling pathways, which are implicated in fibrosis and other chronic diseases . This suggests that (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide might also be explored for anti-fibrotic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogs and Substituent Effects

Key Observations:

Amide vs. Acrylamide Linkage The target compound’s acrylamido-butane chain increases rigidity compared to simpler butanamide analogs (e.g., 3x, 3o) . This may enhance binding specificity to hydrophobic pockets in biological targets. In contrast, 6n and 8n utilize acrylamide linkers directly attached to quinoline, favoring planar conformations for intercalation .

Electron-withdrawing groups (e.g., 3g’s trifluoromethyl) increase metabolic stability but may reduce solubility, whereas electron-donating groups (e.g., 3ag’s furan) improve solubility .

Quinoline Substitution Quinolin-8-yl derivatives (target, 3x, 3o) differ from quinolin-4-yl analogs (6n, 8n) in spatial orientation, affecting interactions with enzymes or DNA .

Physicochemical and Spectroscopic Data

- NMR Trends: The target compound’s ¹H NMR would show distinct peaks for the acrylamido double bond (~6.5–7.5 ppm) and quinoline protons (~8.5–9.5 ppm), similar to 6n .

- Mass Spectrometry : HRMS data for analogs (e.g., 8n : calc. 595.1827, obs. 595.1820) confirm structural accuracy, a critical benchmark for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via amide coupling reactions. For example, α-bromoacrylic acid derivatives can react with amines (e.g., quinolin-8-ylamine) in ice-cooled DMF using EDCI as a coupling agent. Purification via column chromatography (e.g., preparative TLC with ethyl acetate/petroleum ether mixtures) yields products with >95% purity. Key steps include monitoring reaction progress using TLC and confirming purity via elemental analysis and melting point determination .

- Critical Parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric ratios (1:1.2 molar ratio of amine to acryloyl chloride), and inert atmosphere (to prevent side reactions) are crucial .

Q. How is structural confirmation of (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide achieved?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for trans-alkene protons) .

- Mass Spectrometry (MS) : High-resolution MS matches calculated molecular weights (e.g., [M+H] at 422.12 Da) .

- X-ray Crystallography : Resolves absolute configuration, particularly for E/Z isomer differentiation, as demonstrated in structurally related HDAC inhibitors .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments or spectral data be resolved during characterization?

- Challenge : Isomeric impurities or incorrect peak assignments in NMR (e.g., overlapping quinoline protons) may lead to misidentification.

- Solutions :

- 2D NMR (COSY, NOESY) : Differentiates proximal protons and confirms spatial arrangement .

- X-ray Diffraction : Definitive proof of stereochemistry, as applied in chidamide analogs to correct prior structural misassignments .

- Comparative Analysis : Cross-validate with synthesized standards or literature data for related acrylamides .

Q. What mechanistic insights exist for the biological activity of this compound, and how can they guide experimental design?

- Biological Targets : Structural analogs (e.g., PARP-1 inhibitors) suggest potential binding to enzyme active sites via hydrogen bonding (quinoline N and acrylamide carbonyl) .

- Assay Design :

- In Vitro Enzyme Inhibition : Use fluorogenic substrates to measure IC values under varied pH/temperature conditions .

- Antioxidant Testing : Nitric oxide scavenging assays (Griess reagent) quantify radical neutralization efficiency .

Q. How do storage conditions and solvent stability impact experimental reproducibility?

- Stability Profile :

- Light/Temperature Sensitivity : Store at -20°C in amber vials to prevent E/Z isomerization .

- Solvent Compatibility : Avoid DMSO if prolonged storage is required; use acetonitrile or methanol for stock solutions .

- Reaction Optimization : Replace unstable reagents (e.g., N,N'-carbonyldiimidazole) with HBTU for higher coupling efficiency and reduced side products .

Data Analysis and Contradiction Management

Q. What analytical strategies address discrepancies in biological activity between batches?

- Root Causes : Impurities (e.g., unreacted starting materials), isomerization, or solvent residues.

- Mitigation :

- HPLC-PDA : Quantify purity (>99%) and detect low-abundance isomers .

- DSC/TGA : Assess thermal stability and identify decomposition points .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.